molecular formula C21H16FN3O B2757696 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 941946-45-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2757696
CAS No.: 941946-45-8
M. Wt: 345.377
InChI Key: MITSOSOMHUIGOI-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in proliferation and survival pathways. This compound has demonstrated significant research value in the study of myeloproliferative neoplasms and acute myeloid leukemia (AML), where constitutive activation of JAK2 or FLT3 mutations, such as the FLT3-ITD, are common oncogenic drivers. Its mechanism of action involves binding to the kinase domain, thereby suppressing phosphorylation and subsequent downstream signaling through pathways like JAK/STAT and PI3K/AKT, leading to cell cycle arrest and apoptosis in susceptible hematopoietic cell lines. Researchers utilize this small molecule probe to elucidate the complex signaling networks in hematological malignancies, to investigate mechanisms of drug resistance, and to evaluate potential synergistic effects in combination therapy regimens. The specificity of this inhibitor makes it an essential tool for targeted cancer research , providing critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSOSOMHUIGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole core is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of Fluorophenyl Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or phenyl rings.

    Reduction: Reduced forms of the acetamide or benzimidazole moieties.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom or other positions on the phenyl rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is C26H23FN8OC_{26}H_{23}FN_8O, with a molecular weight of 482.5 g/mol. The compound features a benzimidazole moiety, which is known for its biological activity, particularly in cancer treatment and antimicrobial applications.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of several benzimidazole derivatives, including this compound. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds revealed promising results against human colorectal carcinoma cell lines (HCT116). The compounds demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Data Table: Antimicrobial Efficacy

CompoundMIC (µM)Target Organisms
N91.27Staphylococcus aureus
N181.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various pathogens, highlighting their potential as antimicrobial agents .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the benzimidazole structure can enhance bioavailability and reduce toxicity, which are pivotal for clinical applications .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to the active site of an enzyme, inhibiting its activity, while the fluorophenyl acetamide group may enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole-Triazole Hybrids

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) and N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) exhibit potent QSI activity against Pseudomonas aeruginosa. For example:

  • 6p shows 68.23% inhibition at 250 µM, attributed to the electron-withdrawing nitro group enhancing interactions with the LasR receptor .
  • 6i achieves 64.99% inhibition at 250 µM, with the chloro substituent contributing to moderate activity .

In contrast, the target compound lacks a triazole moiety, which may reduce its QSI efficacy but could improve selectivity for other targets, such as kinases or antimicrobial enzymes .

Table 1: Key Benzimidazole-Triazole Analogues
Compound ID Substituent (R) Biological Activity (QSI, 250 µM)
6p 4-Nitrophenyl 68.23% inhibition
6i 4-Chlorophenyl 64.99% inhibition
Target Compound 4-Fluorophenyl Not reported (structural focus)

Thioether-Linked Benzimidazole Derivatives

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9) replaces the phenylacetamide group with a thioether linkage.

Sulfonamide and Sulfamoyl Derivatives

Compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) and N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide incorporate sulfonamide or sulfamoyl groups, which enhance hydrogen-bonding capacity. These derivatives are often prioritized for antimicrobial applications but may exhibit higher cytotoxicity than the fluorophenyl-containing target compound .

Quinoline-Benzimidazole Hybrids

Derivatives such as 2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) demonstrate expanded aromatic systems (quinoline core), which improve π-π stacking interactions in anticancer targets. The target compound’s simpler structure may offer synthetic advantages but lower potency in complex biological systems .

Imidazolidine and Pyrimidine Derivatives

Compounds like 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) feature dual benzimidazole units, enabling multivalent interactions. However, their high molecular weight (>500 g/mol) and low solubility limit bioavailability compared to the target compound’s compact design .

Key Structural and Functional Insights

  • Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance QSI activity but increase toxicity risks. The 4-fluorophenyl group balances electronic effects and safety .
  • Triazole vs. Acetamide : Triazole hybrids excel in QSI, while acetamide derivatives may prioritize kinase or antimicrobial inhibition .
  • Solubility vs. Stability : Thioether linkages improve solubility but reduce metabolic stability compared to fluorophenylacetamide .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₁F₁N₄O
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 2963-77-1

This compound contains a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • GABA-A Receptor Modulation : Similar benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and potentially providing anxiolytic effects .
  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against glioblastoma cells (IC50 = 45.2 ± 13.0 μM) .
  • Antimicrobial Properties : Recent studies have evaluated the antimicrobial efficacy of benzimidazole derivatives, indicating that they possess activity against a range of pathogens, including bacteria and fungi .

Anticancer Activity

A study conducted on a related benzimidazole derivative demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound was administered in varying doses over a period, showing a dose-dependent increase in apoptotic cells .

CompoundIC50 (μM)Cell Line
This compound25.72 ± 3.95MCF-7
Alpidem (Comparator)38.60% remaining after 120 minHLMs

GABA-A Receptor Interaction

Molecular docking studies have provided insights into how this compound interacts with the GABA-A receptor. The docking results suggest that structural modifications enhance binding affinity and metabolic stability compared to existing drugs like alpidem, which is known for rapid metabolism and hepatotoxicity .

Metabolic Stability

The metabolic stability of this compound was assessed using human liver microsomes (HLMs). Results indicated that it exhibited higher metabolic stability than alpidem, with approximately 90% of the parent compound remaining unmetabolized after 120 minutes of incubation . This suggests a favorable pharmacokinetic profile.

Q & A

Basic: What are the standard synthetic protocols for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including condensation of precursors like benzaldehyde derivatives with acetamide-containing intermediates. For example, chalcone analogs are synthesized using aqueous KOH under room-temperature conditions to form the benzimidazole core . Key steps include:

  • Imidazole ring formation : Cyclization of ortho-phenylenediamine derivatives under acidic or basic conditions.
  • Thioacetamide linkage : Reaction with mercaptoacetic acid or thiol-containing reagents in solvents like DMF or ethanol.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Table 1 : Common Reaction Conditions
StepReagents/ConditionsSolventPurification Method
CyclizationPiperidine, acetic acidEthanolTLC-monitored reflux
Thiol couplingNaH, DMFDMFColumn chromatography

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons, fluorophenyl groups, and acetamide linkages. For example, the 4-fluorophenyl group shows distinct splitting patterns (~δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated 301.34 g/mol for C₁₅H₁₂FN₃OS) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .

Advanced: How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved?

Answer:
Ambiguities arise from overlapping signals in complex structures. Mitigation strategies include:

  • 2D NMR techniques : HSQC and COSY to resolve proton-carbon correlations and coupling patterns .
  • X-ray crystallography : Definitive structural elucidation, as demonstrated for triazole-benzimidazole derivatives .
  • Variable-temperature NMR : To reduce signal broadening caused by dynamic effects .

Advanced: What methodologies are used to assess the compound’s biological activity (e.g., antimicrobial or anticancer)?

Answer:

  • Antimicrobial assays :
    • Quorum sensing inhibition : GFP reporter strains (e.g., Pseudomonas aeruginosa MH602) measure LasR-dependent activity .
    • MIC determination : Broth microdilution against bacterial/fungal strains.
  • Anticancer screening :
    • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7 for breast cancer) .
    • Apoptosis markers : Flow cytometry for caspase-3/7 activation.

Table 2 : Example Bioactivity Data

Compound DerivativeAssayIC₅₀/ActivityReference
6p (triazole analog)Quorum sensing inhibition68% at 250 µM
36 (Bcl-2 inhibitor)Breast cancer cell growthIC₅₀ = 12 µM

Advanced: How can computational methods optimize this compound’s structure for target selectivity?

Answer:

  • Molecular docking : Tools like Schrödinger Glide predict binding modes to targets (e.g., LasR in P. aeruginosa) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., Bcl-2 protein interactions) .

Advanced: What strategies address low yields in the final synthetic step?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions .

Basic: What are the compound’s key structural motifs and their pharmacological relevance?

Answer:

  • Benzimidazole core : Intercalates with DNA or inhibits kinase enzymes .
  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability .
  • Acetamide linker : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

Advanced: How to design analogs to improve solubility without compromising activity?

Answer:

  • PEGylation : Introduce polyethylene glycol chains to the acetamide nitrogen .
  • Ionic derivatives : Convert the free amine to a hydrochloride salt .
  • Heteroatom substitution : Replace sulfur in thioacetamide with oxygen (sulfoxide/sulfone) .

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